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molecular formula C11H7Br2I B8408838 1-Bromo-6-(bromomethyl)-2-iodonaphthalene

1-Bromo-6-(bromomethyl)-2-iodonaphthalene

Cat. No. B8408838
M. Wt: 425.88 g/mol
InChI Key: IEYJYKSFOQTLQQ-UHFFFAOYSA-N
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Patent
US08481742B2

Procedure details

To a solution of POBr3 (662 mg, 2.3 mmol) in 4.5 mL of CH2Cl2 at 0° C. was added DMF (2.25 mL) dropwise. The reaction was stirred for 10 minutes and then a solution of (5-bromo-6-iodo-2-naphthyl)methanol (280 mg, 0.77 mmol) in 5 mL of CH2Cl2 was added. The reaction mixture was stirred for 30 minutes, quenched with a saturated solution of NH4Cl, extracted with EtOAc and dried over Na2SO4. The organic extracts were evaporated to dryness to afford the titled product which was used as such in the next step.
Name
Quantity
662 mg
Type
reactant
Reaction Step One
Name
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
(5-bromo-6-iodo-2-naphthyl)methanol
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.CN(C=O)C.[Br:11][C:12]1[C:21]([I:22])=[CH:20][CH:19]=[C:18]2[C:13]=1[CH:14]=[CH:15][C:16]([CH2:23]O)=[CH:17]2>C(Cl)Cl>[Br:11][C:12]1[C:13]2[C:18](=[CH:17][C:16]([CH2:23][Br:3])=[CH:15][CH:14]=2)[CH:19]=[CH:20][C:21]=1[I:22]

Inputs

Step One
Name
Quantity
662 mg
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
2.25 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
(5-bromo-6-iodo-2-naphthyl)methanol
Quantity
280 mg
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC=C1I)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with a saturated solution of NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The organic extracts were evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=CC2=CC(=CC=C12)CBr)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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